molecular formula C17H11N3O3 B12896652 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine CAS No. 53174-14-4

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B12896652
CAS No.: 53174-14-4
M. Wt: 305.29 g/mol
InChI Key: UTSFYKGHAPYTQU-UHFFFAOYSA-N
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Description

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and furan rings, with a nitrophenyl substituent. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,2-a]pyridine core can interact with biological receptors and enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine is unique due to the combination of the furan ring, nitrophenyl group, and imidazo[1,2-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

53174-14-4

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

2-[5-(4-nitrophenyl)furan-2-yl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C17H11N3O3/c21-20(22)13-6-4-12(5-7-13)15-8-9-16(23-15)14-11-19-10-2-1-3-17(19)18-14/h1-11H

InChI Key

UTSFYKGHAPYTQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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